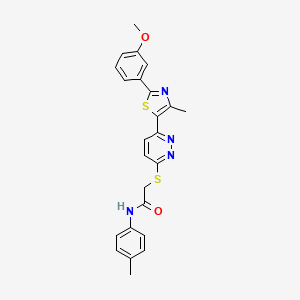

2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a pyridazine core linked to a 4-methylthiazole moiety substituted with a 3-methoxyphenyl group. The thioether bridge connects the pyridazine ring to the acetamide side chain, which is further functionalized with a para-tolyl group. Its design aligns with trends in medicinal chemistry where thiazole and pyridazine rings are leveraged for their electron-rich properties and ability to engage in hydrogen bonding or π-π interactions .

Properties

IUPAC Name |

2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2S2/c1-15-7-9-18(10-8-15)26-21(29)14-31-22-12-11-20(27-28-22)23-16(2)25-24(32-23)17-5-4-6-19(13-17)30-3/h4-13H,14H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYNRCBBVBFEKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC(=CC=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide , also referred to by its CAS number 923202-15-7 , is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in the context of anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H19N4O2S2

- Molecular Weight : 466.6 g/mol

- CAS Number : 923202-15-7

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors involved in cancer progression. Preliminary studies suggest that it may exert its effects through:

- Inhibition of Tubulin Polymerization : Similar compounds have shown efficacy in disrupting microtubule dynamics, which is crucial for cell division.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Signal Transduction Pathways : It may interfere with signaling pathways that promote cell proliferation and survival.

Anticancer Activity

Recent research has highlighted the anticancer potential of thiazole derivatives, including the target compound. Below is a summary of key findings:

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Study A | HeLa | 1.5 | Induced apoptosis via caspase activation |

| Study B | MDA-MB-468 | 2.0 | Disrupted microtubule formation |

| Study C | HCT116 | 0.8 | Inhibited cell cycle progression at G2/M phase |

These studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values suggesting potent activity.

Case Studies

- Case Study 1 : In vitro studies demonstrated that treatment with the compound resulted in increased levels of γ-H2AX foci in HeLa cells, indicating DNA damage and subsequent activation of repair mechanisms.

- Case Study 2 : A comparative analysis against standard chemotherapeutics showed that the compound enhanced the efficacy of doxorubicin in resistant cancer cell lines by downregulating P-glycoprotein expression.

Pharmacological Profile

The pharmacological profile of this compound suggests multiple therapeutic applications beyond oncology:

- Anti-inflammatory Effects : Similar thiazole derivatives have shown potential as COX-2 inhibitors, which could be beneficial in treating inflammatory conditions.

- Neuroprotective Properties : Some derivatives have been studied for their ability to modulate G-protein coupled receptors (GPCRs), indicating a potential role in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, particularly those containing thiazole, pyridazine, or triazole cores with acetamide side chains. Below is a detailed comparison based on the provided evidence:

Table 1: Structural and Functional Comparison

Key Findings:

Core Heterocycles :

- The pyridazine-thiazole combination in the target compound may offer unique binding interactions compared to triazole-based analogs. Pyridazine’s electron-deficient nature could enhance binding to ATP pockets in kinases, whereas triazole-containing compounds (e.g., 573946-29-9) may prioritize solubility .

- The benzothiazole moiety in 566144-84-1 is associated with intercalation into DNA, suggesting divergent mechanisms of action compared to the target compound .

Substituent Effects: The 3-methoxyphenyl group in both the target compound and 573946-29-9 is linked to enhanced bioavailability due to methoxy’s electron-donating properties. The p-tolyl acetamide in the target compound may confer metabolic stability over analogs with unsubstituted aryl groups, as methyl groups resist oxidative degradation .

Biological Activity :

- While direct data for the target compound are unavailable, analogs like 566144-84-1 demonstrate cytotoxicity in cancer cell lines (e.g., IC₅₀ values in the µM range), likely due to thiophene and benzothiazole motifs. The target compound’s thiazole-pyridazine scaffold may instead target kinases like EGFR or VEGFR .

Methodological Considerations

- Spectral Analysis : Techniques such as ¹H/¹³C NMR and mass spectrometry (as applied to compound 41 in ) are critical for confirming the structure of such complex molecules. The target compound’s spectral data would likely exhibit characteristic peaks for the thioether bridge (~2.5–3.5 ppm for SCH₂) and aromatic protons from the pyridazine and thiazole rings .

- Cytotoxicity Assays: The Mosmann assay () is a standard for evaluating cell viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.